Stat3-IN-1

概要

説明

STAT3-IN-1は、化合物7dとしても知られており、シグナル伝達および転写活性化因子3(STAT3)の強力かつ選択的な阻害剤です。STAT3は、細胞増殖、生存、分化など、さまざまな細胞プロセスに重要な役割を果たす転写因子です。 STAT3は、多くの種類の癌で頻繁に過剰活性化されており、癌治療の重要な標的となっています .

科学的研究の応用

STAT3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the STAT3 signaling pathway and its role in various cellular processes.

Biology: Employed in cell-based assays to investigate the effects of STAT3 inhibition on cell growth, survival, and differentiation.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3. .

Industry: Utilized in the development of new anticancer drugs targeting the STAT3 pathway. .

作用機序

STAT3-IN-1は、STAT3タンパク質を選択的に阻害することによって、その効果を発揮します。メカニズムは次のとおりです。

STAT3タンパク質への結合: this compoundはSTAT3のSH2ドメインに結合し、その二量体化とそれに続く活性化を防ぎます。

STAT3リン酸化の阻害: STAT3のリン酸化を阻害することにより、この化合物は、STAT3の核への移行とその標的遺伝子の発現を調節する能力を阻害します。

アポトーシスの誘導: STAT3活性の阻害は、抗アポトーシスタンパク質のダウンレギュレーションと癌細胞におけるアポトーシスの誘導につながります

類似の化合物との比較

This compoundは、その独自性を強調するために、他のSTAT3阻害剤と比較されます。

類似の化合物

- S3I-201

- Stattic

- BP-1-102

- LLL12

- C188-9

生化学分析

Biochemical Properties

Stat3-IN-1 functions by inhibiting the activity of the STAT3 protein. It interacts with the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound has been shown to interact with various enzymes and proteins, including Janus kinases (JAKs), which are responsible for the phosphorylation and activation of STAT3. By inhibiting STAT3, this compound effectively modulates the activity of these upstream kinases and other associated biomolecules .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and reduces metastatic potential. This compound also affects cell signaling pathways, including the JAK/STAT pathway, by blocking the phosphorylation and activation of STAT3. This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell survival, proliferation, and angiogenesis. Additionally, this compound influences cellular metabolism by altering the expression of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. This inhibition blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes. This compound also affects the phosphorylation status of STAT3 by inhibiting the activity of upstream kinases, such as Janus kinases. This results in the suppression of STAT3-mediated signaling pathways, ultimately leading to reduced cell proliferation, survival, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound maintains its inhibitory effects on STAT3 signaling for several hours, leading to sustained downregulation of target genes. Long-term studies in vivo have demonstrated that this compound can induce prolonged inhibition of tumor growth and metastasis, although its efficacy may diminish over time due to potential degradation or resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 signaling and reduces tumor growth without significant toxicity. At higher doses, the compound may induce adverse effects, including hematological toxicity and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to increased toxicity. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of STAT3 signaling. By blocking STAT3 activity, this compound affects the expression of metabolic enzymes and pathways, including those involved in glycolysis, lipid metabolism, and mitochondrial function. This inhibition leads to alterations in metabolic flux and metabolite levels, ultimately impacting cellular energy production and biosynthesis. This compound also interacts with cofactors and other regulatory molecules that modulate metabolic pathways, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes. Once inside the cell, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on STAT3 signaling. This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus, where it inhibits STAT3 activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This compound may also interact with other cellular organelles, such as mitochondria, where it can affect mitochondrial function and metabolism. The precise subcellular localization of this compound is critical for its inhibitory effects on STAT3 signaling and its overall therapeutic efficacy .

準備方法

合成経路と反応条件

STAT3-IN-1の合成は、コア構造の調製から始まり、その阻害活性を高めるための官能基修飾が続く、複数のステップを伴います。合成経路には通常、以下が含まれます。

コア構造の形成: これは、特定の芳香族化合物を制御された条件下で縮合させることを伴います。

官能基修飾: 化合物の選択性と効力を高めるためのさまざまな官能基の導入。このステップには、アルキル化、アシル化、エステル化などの反応がしばしば含まれます。

精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの手法を使用して精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、収量と純度を高めるために最適化されており、多くの場合、自動合成および精製システムが含まれます。 反応条件は、一貫性と再現性を確保するために慎重に制御されます .

化学反応の分析

反応の種類

STAT3-IN-1は、次のようないくつかのタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は官能基を修飾することができ、化合物の活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があります。 これらの誘導体は、より強力な阻害剤を特定するために、しばしばその生物学的活性について試験されます .

科学研究への応用

This compoundは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。

類似化合物との比較

STAT3-IN-1 is compared with other STAT3 inhibitors to highlight its uniqueness:

S3I-201: Another STAT3 inhibitor that targets the SH2 domain.

Stattic: A small molecule inhibitor of STAT3.

Similar Compounds

- S3I-201

- Stattic

- BP-1-102

- LLL12

- C188-9

These compounds share similar targets but differ in their chemical structures, mechanisms of action, and efficacy profiles .

特性

IUPAC Name |

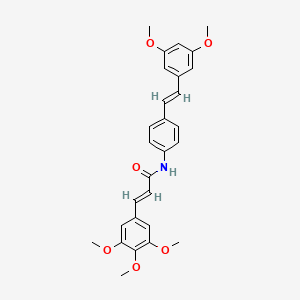

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZAEBHIXYBHKA-FCXQYMQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is STAT3-IN-1, and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.

Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?

A2: this compound treatment has been shown to:

- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []

- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []

- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []

- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.

Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?

A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:

- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []

- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []

Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?

A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:

- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []

- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []

- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。